molecular formula C15H9F6NO B3040942 N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline CAS No. 255820-42-9

N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline

Cat. No. B3040942
CAS RN: 255820-42-9
M. Wt: 333.23 g/mol
InChI Key: OOXDXZKIQKXLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H9F6NO and a molecular weight of 333.23 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline” are defined by its molecular formula, C15H9F6NO, and its molecular weight, 333.23 g/mol . More specific information about its physical and chemical properties was not found.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The incorporation of fluorine atoms or trifluoromethyl groups into drug molecules has gained prominence due to their impact on bioavailability, metabolic stability, and cell membrane penetration. CF₃O-aniline could serve as a scaffold for designing novel pharmaceuticals. Researchers can explore its potential as a lead compound for developing drugs targeting specific diseases or biological pathways .

properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)11-5-3-6-12(8-11)22-9-10-4-1-2-7-13(10)23-15(19,20)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXDXZKIQKXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline
Reactant of Route 6
N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.